molecular formula C13H15ClN2O B1367746 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 928713-06-8

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B1367746
CAS No.: 928713-06-8
M. Wt: 250.72 g/mol
InChI Key: FUGAXVJSGRGEBU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 2-chloro-N-indolylethylpropanamide (CIEP), is a synthetic molecule that has been studied for its potential use in a variety of applications. CIEP is a derivative of indolylpropionic acid, which is a naturally occurring compound found in plants and bacteria. CIEP has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used as an anti-cancer agent.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Analysis : Compounds structurally related to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have been synthesized and characterized through various methods including NMR, UV, IR, and mass spectral data. For example, a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, was synthesized using tryptamine and flurbiprofen (Manolov, Ivanov, & Bojilov, 2020).

Biological Activities and Applications

  • Immunosuppressive Activities : Certain N-aryl-3-(indol-3-yl)propanamides, closely related to this compound, have shown significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

  • Antimicrobial and Antitubercular Properties : Derivatives of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide have shown promising antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Karuvalam et al., 2013).

  • Enzyme Inhibitory Potential : Some derivatives have been evaluated for their inhibitory potential against specific enzymes. For instance, certain butanamide derivatives showed significant α-amylase inhibitory activity, suggesting potential applications in treating conditions like diabetes (Mathew et al., 2015).

Chemical Properties and Solubility

  • Solubility Studies : The solubility of similar compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, in various solvent mixtures has been studied. This research helps in understanding the dissolution properties and assists in developing better pharmaceutical formulations (Pascual et al., 2017).

Chronobiotic Activities

  • Chronobiotic Properties : Related compounds, such as N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, have been studied for their chronobiotic properties, showing potential in regulating biological rhythms (Epperson et al., 2004).

Biochemical Analysis

Biochemical Properties

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular metabolism and signaling pathways, highlighting the importance of this compound in biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes. These effects on cell signaling and metabolism underscore the potential therapeutic applications of this compound in treating various diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to enzymes and proteins, influencing their conformation and activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions highlight the complex mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and proteins, influencing their activity and function. The involvement of this compound in metabolic pathways highlights its potential impact on cellular metabolism and overall physiological processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGAXVJSGRGEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586218
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928713-06-8
Record name 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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